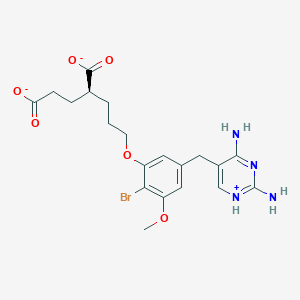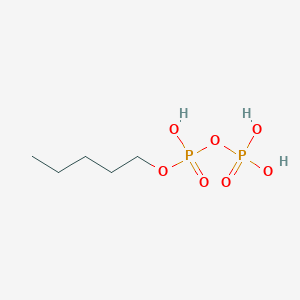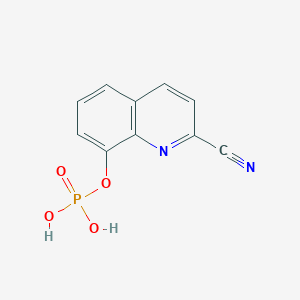
2-Cyanoquinolin-8-YL dihydrogen phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The preparation of RU79072 involves synthetic routes that include the formation of the quinoline moiety and the introduction of the phosphonic acid group. The synthetic route typically involves the following steps:
Formation of the quinoline moiety: This can be achieved through the Skraup synthesis, where aniline is reacted with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.
Introduction of the phosphonic acid group: This step involves the reaction of the quinoline derivative with a phosphonic acid reagent under controlled conditions to yield RU79072.
Industrial production methods for RU79072 would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.
Chemical Reactions Analysis
RU79072 undergoes various types of chemical reactions, including:
Oxidation: RU79072 can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction of RU79072 can lead to the formation of dihydroquinoline derivatives.
Substitution: RU79072 can undergo nucleophilic substitution reactions, where the phosphonic acid group can be replaced by other nucleophiles.
Common reagents and conditions used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles such as amines for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
RU79072 has a wide range of scientific research applications, including:
Chemistry: RU79072 is used as a building block in the synthesis of more complex quinoline derivatives, which have applications in various chemical reactions and processes.
Biology: RU79072 has been studied for its potential biological activities, including its interactions with proteins and enzymes.
Industry: RU79072 can be used in the development of new materials and catalysts for industrial processes.
Mechanism of Action
The mechanism of action of RU79072 involves its interaction with molecular targets such as proto-oncogene tyrosine-protein kinase Src. RU79072 binds to the SH2 domain of Src, inhibiting its activity and thereby affecting downstream signaling pathways involved in cell proliferation and survival . This inhibition can lead to the suppression of cancer cell growth and proliferation.
Comparison with Similar Compounds
RU79072 is unique among quinoline derivatives due to its specific structure and the presence of the phosphonic acid group. Similar compounds include other quinoline derivatives such as:
Quinoline N-oxide: An oxidized form of quinoline with potential biological activities.
Dihydroquinoline: A reduced form of quinoline with different chemical properties.
Quinoline-2-carboxylic acid: A quinoline derivative with a carboxylic acid group instead of a phosphonic acid group.
RU79072’s uniqueness lies in its ability to inhibit proto-oncogene tyrosine-protein kinase Src, making it a promising candidate for anticancer research .
Properties
Molecular Formula |
C10H7N2O4P |
|---|---|
Molecular Weight |
250.15 g/mol |
IUPAC Name |
(2-cyanoquinolin-8-yl) dihydrogen phosphate |
InChI |
InChI=1S/C10H7N2O4P/c11-6-8-5-4-7-2-1-3-9(10(7)12-8)16-17(13,14)15/h1-5H,(H2,13,14,15) |
InChI Key |
NQLPTOOPFMPCHQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)OP(=O)(O)O)N=C(C=C2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


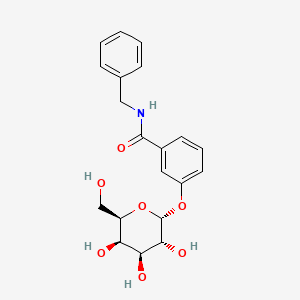
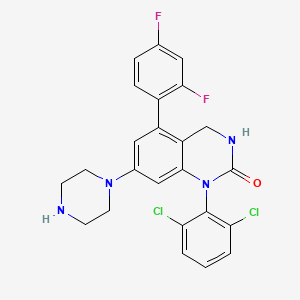
![4-(Aminosulfonyl)-N-[(3,4,5-trifluorophenyl)methyl]-benzamide](/img/structure/B10760318.png)
![2-{5-[Amino(iminio)methyl]-1H-benzimidazol-2-YL}-4-fluorobenzenolate](/img/structure/B10760325.png)
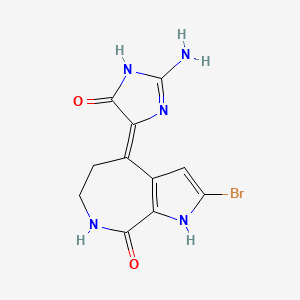
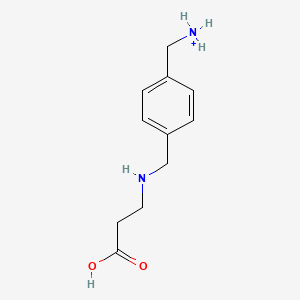
![4-(Acetylamino)-3-[(aminoacetyl)amino]benzoic acid](/img/structure/B10760351.png)
![7-(1,1-Dioxo-1H-benzo[D]isothiazol-3-yloxymethyl)-2-(oxalyl-amino)-4,7-dihydro-5H-thieno[2,3-C]pyran-3-carboxylic acid](/img/structure/B10760359.png)
![2-hydroxypropane-1,2,3-tricarboxylic acid;4-[4-(4-pyrimidin-2-ylpiperazin-1-yl)butyl]-4-azatricyclo[5.2.1.02,6]decane-3,5-dione](/img/structure/B10760365.png)
![N-Glycine-[3-hydroxy-2-methyl-5-phosphonooxymethyl-pyridin-4-YL-methane]](/img/structure/B10760377.png)
